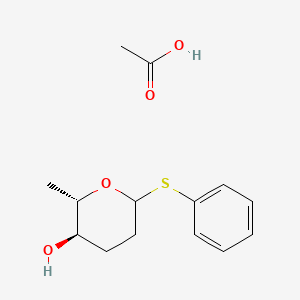
Acetic acid--(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is a complex organic compound that features both acetic acid and oxane (tetrahydropyran) moieties. The compound’s structure includes a phenylsulfanyl group, which is known for its potential biological activities. This compound is of interest in various fields such as organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) typically involves multiple steps, including the formation of the oxane ring and the introduction of the phenylsulfanyl group. Common synthetic routes may include:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step may involve nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the oxane ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the oxane ring or the phenylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid derivatives: Compounds with similar acetic acid moieties.
Oxane derivatives: Compounds featuring the oxane ring structure.
Phenylsulfanyl compounds: Molecules containing the phenylsulfanyl group.
Uniqueness
Acetic acid–(2S,3R)-2-methyl-6-(phenylsulfanyl)oxan-3-ol (1/1) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
200814-41-1 |
|---|---|
Fórmula molecular |
C14H20O4S |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
acetic acid;(2S,3R)-2-methyl-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C12H16O2S.C2H4O2/c1-9-11(13)7-8-12(14-9)15-10-5-3-2-4-6-10;1-2(3)4/h2-6,9,11-13H,7-8H2,1H3;1H3,(H,3,4)/t9-,11+,12?;/m0./s1 |
Clave InChI |
UQSJIBXSKMJYDM-CCHRUULFSA-N |
SMILES isomérico |
C[C@H]1[C@@H](CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
SMILES canónico |
CC1C(CCC(O1)SC2=CC=CC=C2)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
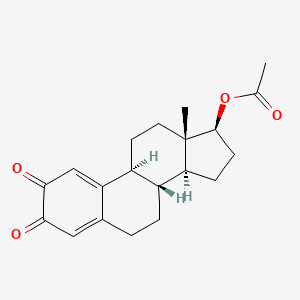
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
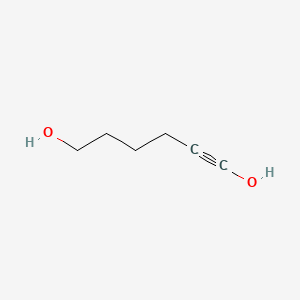
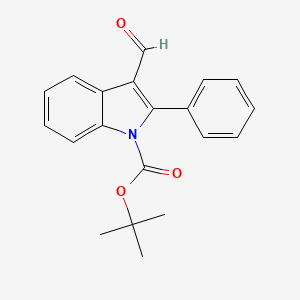

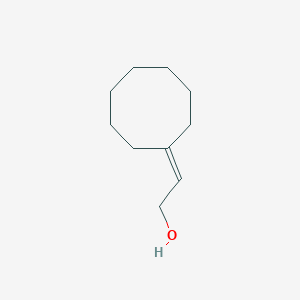
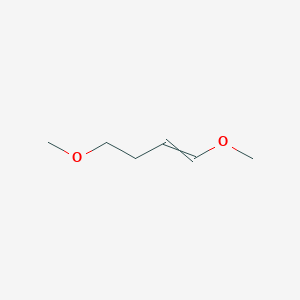
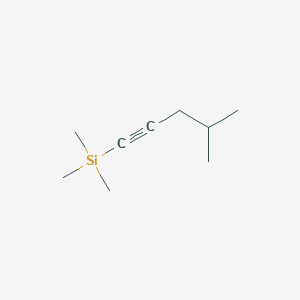
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
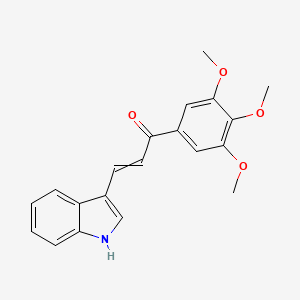
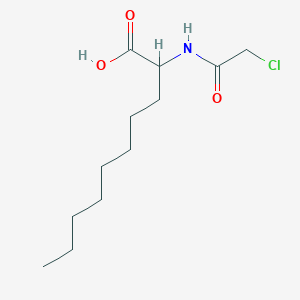
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
